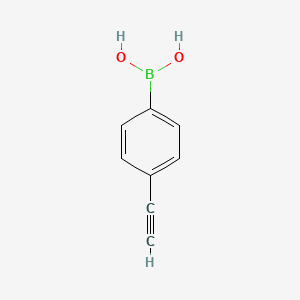

(4-Ethynylphenyl)boronic acid

描述

Overview of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids are a class of organic compounds containing a boron atom attached to an aromatic ring and two hydroxyl groups. pharmiweb.com They are widely recognized for their pivotal role in modern organic synthesis, largely due to their utility in carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.gov

The most notable application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. pharmiweb.commdpi.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide. The reaction's tolerance of a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool for synthetic chemists. acs.orgfrontierspecialtychemicals.com Beyond the Suzuki coupling, arylboronic acids participate in other important transformations such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.org

The stability, low toxicity, and ease of handling of many arylboronic acids further contribute to their widespread use in academic laboratories and industrial processes. nih.gov Their ability to act as Lewis acids allows them to form reversible covalent complexes with diols, a property exploited in sensing and separation technologies. wikipedia.org

Significance of the Ethynyl (B1212043) Moiety in Molecular Design

The ethynyl group, a simple carbon-carbon triple bond, imparts unique structural and electronic properties to a molecule. sci-hub.se Its linear geometry provides a rigid and well-defined linker, which is highly desirable in the design of molecular wires, liquid crystals, and other materials with specific spatial arrangements. nih.govacs.org

From an electronic standpoint, the ethynyl moiety is electron-withdrawing and possesses π-systems that can engage in various non-covalent interactions. sci-hub.se It can act as a weak hydrogen bond donor and has been explored as a bioisostere for halogens, particularly iodine, in medicinal chemistry. nih.govresearchgate.net This is due to the similar electrostatic potential and bond lengths between a C-I bond and a C-C≡CH group. sci-hub.se The ability to easily introduce the ethynyl group via reactions like the Sonogashira cross-coupling further enhances its utility in molecular design. acs.org

Historical Context of Boronic Acid Reactivity and Utility

The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. pharmiweb.comwiley-vch.de However, for over a century, these compounds remained largely a chemical curiosity. wiley-vch.de The landscape of organic synthesis was dramatically altered in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This breakthrough elevated boronic acids from a niche area of study to a cornerstone of modern synthetic chemistry. mdpi.comwiley-vch.de

Initially, the synthesis of arylboronic acids often involved organolithium or Grignard reagents, which limited the scope of the reaction due to their high reactivity and incompatibility with many functional groups. acs.org The development of palladium-catalyzed borylation reactions provided a more general and functional-group-tolerant method for their preparation. organic-chemistry.org Over the years, continuous research has led to the development of highly active and stable catalysts, expanding the utility of boronic acids to include even challenging substrates like heteroaryl halides. frontierspecialtychemicals.com The discovery that boronic acids can inhibit certain enzymes has also opened up new avenues in medicinal chemistry, with bortezomib (B1684674) being a notable example of a boronic acid-containing drug used in cancer therapy. wikipedia.org

Interactive Data Tables

Properties of (4-Ethynylphenyl)boronic Acid

| Property | Value |

| Molecular Formula | C₈H₇BO₂ frontierspecialtychemicals.com |

| Molecular Weight | 145.95 g/mol frontierspecialtychemicals.com |

| CAS Number | 263368-72-5 frontierspecialtychemicals.com |

| Predicted Boiling Point | 292.5±42.0 °C lookchem.com |

| Predicted Density | 1.17±0.1 g/cm³ lookchem.com |

| Predicted pKa | 7.97±0.10 lookchem.comrsc.org |

| Storage | Inert atmosphere, Store in freezer, under -20°C lookchem.comalfa-chemical.combldpharm.com |

Applications of this compound and its Derivatives

| Application Area | Specific Use | Reference |

| Materials Science | Functionalization of platinum nanoparticles for photoluminescence | sigmaaldrich.com |

| Materials Science | Synthesis of covalent organic frameworks (COFs) | rsc.org |

| Organic Synthesis | Intermediate in the synthesis of covalent heterodyads for light-harvesting systems | sigmaaldrich.com |

| Medicinal Chemistry | Preparation of demethylase inhibitors with potential as anti-tumor drugs | lookchem.com |

| Medicinal Chemistry | Synthesis of purine (B94841) analogs as PI4K IIIβ inhibitors for cancer treatment | lookchem.com |

| Medicinal Chemistry | Intermediate for F-18 radiolabeled galectin-3 inhibitors for PET imaging | sigmaaldrich.com |

属性

IUPAC Name |

(4-ethynylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRYTONNYRBSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634092 | |

| Record name | (4-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263368-72-5 | |

| Record name | (4-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dihydroxyborophenyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry of 4 Ethynylphenyl Boronic Acid

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for the formation of carbon-boron bonds, offering mild conditions and high functional group tolerance. nih.gov

A primary route to arylboronic acids and their esters is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent. For the synthesis of (4-Ethynylphenyl)boronic acid derivatives, a suitable starting material is a 4-halophenylacetylene, such as 4-bromo- or 4-iodophenylacetylene. This precursor is reacted with a diboron compound, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical tetrahydroxydiboron (B82485) (B₂(OH)₄). nih.govorganic-chemistry.org

The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like PdCl₂(dppf) or formed from a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial for catalytic efficiency. The reaction requires a base, such as potassium acetate (B1210297) or an amine base, to facilitate the transmetalation step. organic-chemistry.org This method typically yields the corresponding boronate ester, for instance, 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be hydrolyzed to the desired boronic acid.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Parameter | Description |

| Aryl Halide | 4-Iodophenylacetylene, 4-Bromophenylacetylene |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) organic-chemistry.orgacs.org |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos) nih.gov |

| Base | Potassium Acetate (KOAc), Triethylamine (Et₃N), Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dioxane, Toluene (B28343), Dimethylformamide (DMF) |

| Product | This compound pinacol (B44631) ester, subsequently hydrolyzed to the boronic acid |

The catalytic cycle for the palladium-catalyzed borylation of an aryl halide (Ar-X) is generally understood to proceed through three fundamental steps: pharmacy180.com

Oxidative Addition : A coordinatively unsaturated Palladium(0) species, typically generated in situ, undergoes oxidative addition into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X. pharmacy180.comiupac.org This step is often the rate-limiting step in the cycle. wikipedia.org

Transmetalation : The Pd(II) complex then reacts with the diboron reagent. The base present in the mixture activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. This forms a new Pd(II) intermediate, Ar-Pd(II)-B(OR)₂, and a salt byproduct.

Reductive Elimination : The final step is the reductive elimination from the Ar-Pd(II)-B(OR)₂ complex. This step forms the desired carbon-boron bond in the product (Ar-B(OR)₂) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. pharmacy180.com

The efficiency and outcome of the reaction are highly dependent on the nature of the ligands coordinated to the palladium center, which influence the rates of oxidative addition and reductive elimination. nih.gov

Sonogashira Coupling Approaches for Ethynylphenyl Precursors

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is fundamental for synthesizing the ethynylphenyl scaffold required for subsequent borylation.

A common strategy begins with a dihalogenated aromatic ring, such as 1-bromo-4-iodobenzene (B50087). Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in oxidative addition, a Sonogashira coupling can be performed selectively at the iodo position. wikipedia.org Coupling 1-bromo-4-iodobenzene with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) yields 4-bromo-1-((trimethylsilyl)ethynyl)benzene. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed later using a mild base like potassium carbonate in methanol.

The Sonogashira coupling is powerfully integrated into a multi-step synthesis of this compound. The product of the selective Sonogashira reaction, 4-bromophenylacetylene (after deprotection), is an ideal precursor for the palladium-catalyzed borylation described in section 2.1.1.

This sequential process involves:

Selective Sonogashira Coupling : Reaction of 1-bromo-4-iodobenzene with a terminal alkyne.

(Optional) Deprotection : Removal of the alkyne protecting group.

Miyaura Borylation : Palladium-catalyzed cross-coupling of the resulting 4-bromophenylacetylene with a diboron reagent to install the boronic acid ester group.

Hydrolysis : Conversion of the boronate ester to the final this compound.

This integrated approach allows for the construction of the target molecule from readily available starting materials through a sequence of reliable and high-yielding cross-coupling reactions. rsc.org An alternative, "inverse" Sonogashira reaction, which couples an iodoalkyne with a boronic acid, has also been developed. nih.govmdpi.comresearchgate.netrsc.org

Direct Borylation Methods

Direct C-H borylation has emerged as a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized aryl halides. pku.edu.cn These methods involve the catalytic activation of a carbon-hydrogen bond on the aromatic ring and its subsequent reaction with a boron-containing reagent.

For the synthesis of this compound, this strategy could theoretically start from phenylacetylene (B144264). The reaction is typically catalyzed by transition metals, most notably iridium complexes. The catalyst activates a specific C-H bond, and in the presence of a boron source like B₂pin₂, installs a boryl group directly onto the aromatic ring. A significant challenge in the direct borylation of substituted arenes like phenylacetylene is controlling the regioselectivity (ortho, meta, vs. para substitution). However, advancements in catalyst and ligand design have improved control over site selectivity. This approach avoids the need for halogenated precursors, reducing waste and simplifying synthetic pathways. organic-chemistry.org

Grignard Reagent-Mediated Synthesis of Phenylboronic Acids

One of the most traditional and robust methods for preparing arylboronic acids involves the use of Grignard reagents. acs.org This method is well-suited for the synthesis of this compound.

The synthesis begins with the preparation of the Grignard reagent from a suitable aryl halide. wikipedia.org A protected version of 4-bromophenylacetylene is often used to prevent the acidic terminal alkyne proton from reacting with the highly basic Grignard reagent. The aryl bromide is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the organomagnesium compound, (4-ethynylphenyl)magnesium bromide. ingentaconnect.com

This nucleophilic Grignard reagent is then added to an electrophilic boron source, typically a trialkyl borate (B1201080) such as trimethyl borate, B(OCH₃)₃, at low temperatures (e.g., -78 °C) to prevent over-addition. google.com This reaction forms a boronate ester intermediate. The final step is acidic aqueous workup (hydrolysis), which protonates the alkoxide groups, releasing the this compound. acs.org

Table 2: General Steps for Grignard Reagent-Mediated Synthesis

| Step | Procedure | Reagents & Conditions |

| 1 | Formation of Grignard Reagent | 4-Bromophenylacetylene (protected), Magnesium (Mg) turnings, Anhydrous THF or Et₂O |

| 2 | Borylation | Trialkyl borate (e.g., B(OCH₃)₃, B(OiPr)₃), Low temperature (-78 °C to 0 °C) google.com |

| 3 | Hydrolysis | Acidic aqueous solution (e.g., dilute HCl) |

Optimization of Reaction Conditions for Selectivity and Yield

The synthesis of this compound and its pinacol ester often involves the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. The optimization of reaction conditions is crucial to maximize the yield and selectivity of this transformation. Key parameters that are typically optimized include the choice of catalyst, base, solvent, and temperature.

Catalyst System: The Sonogashira reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, copper-free systems have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The choice of palladium source and ligands can significantly impact the reaction's efficiency. For instance, palladium complexes with phosphine ligands are commonly employed.

Base: An amine base, such as triethylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The amount of base can be a critical factor, with studies showing that reducing the excess of base from nine to four equivalents can still yield excellent results kaust.edu.sa.

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. A variety of solvents can be used, and the optimal choice often depends on the specific substrates.

Temperature: The reaction temperature is another important parameter to control. While some Sonogashira protocols require elevated temperatures, others have been developed to proceed at lower temperatures, which can be beneficial for sensitive substrates kaust.edu.sa.

Reactant Choice: A common strategy for synthesizing this compound pinacol ester involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-halophenylboronic acid pinacol ester, typically 4-bromophenylboronic acid pinacol ester. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing side reactions. Following the coupling reaction, the TMS group can be removed under mild conditions to yield the desired product. This two-step sequence often provides a reliable route to the target compound.

A study on a similar transformation, the coupling of 1-iodoalkynes with boronic acids, investigated various reaction parameters. The optimization included screening different palladium sources, bases, solvents, and temperatures to achieve the best conversion rates nih.gov. While this is an "inverse" Sonogashira reaction, the principles of optimization are transferable.

Detailed research findings on the optimization of a sustainable Sonogashira protocol highlight the following:

The reaction can be successfully carried out under air, eliminating the need for an inert atmosphere kaust.edu.sa.

Triethylamine was confirmed as an effective base kaust.edu.sa.

Catalyst loading could be significantly reduced without compromising the yield for a broad range of substrates kaust.edu.sa.

These findings provide a general framework for optimizing the synthesis of this compound and its derivatives, aiming for high selectivity and yield while considering principles of green chemistry.

Accessing this compound from Chemical Libraries and Specialty Suppliers

This compound and its pinacol ester are commercially available from various chemical suppliers, facilitating their use in research and development without the need for de novo synthesis. These compounds are listed in the catalogs of several specialty chemical companies.

Below is a table of representative suppliers for this compound and its pinacol ester:

| Supplier | Compound Name | CAS Number |

| Sigma-Aldrich | 4-Ethynylphenylboronic acid pinacol ester | 1034287-04-1 |

| CP Lab Chemicals | 4-Ethynylphenylboronic acid pinacol ester | 1034287-04-1 |

| Boron Molecular | Boronic acid esters | N/A |

| NanoAxis LLC | 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

The availability of these compounds from multiple sources underscores their importance as building blocks in organic synthesis. Researchers can procure these reagents for various applications, including the synthesis of pharmaceuticals, organic materials, and molecular probes.

Synthesis of Derivatives: this compound Pinacol Ester

This compound pinacol ester, also known as 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key derivative that offers advantages in terms of stability and handling compared to the free boronic acid.

There are several established methods for the synthesis of arylboronic acid pinacol esters.

From Aryl Halides: A widely used method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). For the synthesis of this compound pinacol ester, a suitable precursor would be a 4-halo-1-ethynylbenzene. However, a more common and often more practical approach is to first synthesize the boronic ester and then introduce the ethynyl (B1212043) group. For example, 4-bromophenylboronic acid pinacol ester can be synthesized from 4-bromophenylboronic acid and pinacol diva-portal.org. This intermediate can then undergo a Sonogashira coupling with a protected acetylene (B1199291), as described in section 2.4.1.

From Grignard Reagents: Another common method involves the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with pinacol. This approach is a versatile way to prepare a wide range of arylboronic esters sigmaaldrich.com.

Direct Esterification: this compound can be directly esterified with pinacol to form the corresponding pinacol ester. This reaction is typically carried out in a suitable solvent, and the removal of water drives the reaction to completion.

A practical, scalable two-step process for the preparation of a similar compound, 4-aminophenylboronic acid pinacol ester, has been reported. This process involves a metalation reaction of a protected 4-bromoaniline, followed by esterification and deprotection, and has been successfully scaled up to kilogram quantities clockss.org. This demonstrates that robust and scalable methods for the synthesis of functionalized phenylboronic acid pinacol esters are well-established.

Boronic acids are known to be susceptible to degradation through various pathways, including oxidation and dehydration to form boroxines. Pinacol esters of boronic acids are widely used as stable surrogates that mitigate these stability issues researchgate.netnih.gov.

Enhanced Stability: The pinacol group protects the boronic acid moiety, making the resulting ester less prone to decomposition. This increased stability allows for easier handling, purification, and storage of the boronic acid reagent kaust.edu.sa. The bulky nature of the pinacol group also provides steric hindrance around the boron atom, which can contribute to its stability.

Improved Solubility: Pinacol esters are generally more soluble in organic solvents compared to their corresponding free boronic acids, which can be advantageous for their use in various organic reactions.

Compatibility with Reaction Conditions: Boronic acid pinacol esters are compatible with a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions in which they are frequently employed researchgate.netnih.gov. They are stable enough to be carried through multi-step synthetic sequences.

Controlled Release: While stable, the pinacol ester can be cleaved under specific conditions to release the free boronic acid if required. However, in many applications, such as the Suzuki-Miyaura coupling, the pinacol ester can be used directly.

The widespread application of arylboronic acid pinacol esters in cross-coupling chemistry is a testament to their utility as stable and moderately reactive boron sources researchgate.netnih.gov. Their use has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

Reactivity and Transformational Chemistry of 4 Ethynylphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. musechem.comwikipedia.org (4-Ethynylphenyl)boronic acid is a common substrate in these reactions, valued for its stability, low toxicity, and tolerance of a wide range of functional groups. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgbyjus.com

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the organic halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex. byjus.comyonedalabs.com This is often the rate-determining step in the cycle. byjus.com The reactivity of the halide partner typically follows the trend: I > OTf > Br >> Cl. wikipedia.org

Transmetalation : In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex. The boronic acid must first be activated by a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species. yonedalabs.comorganic-chemistry.org This boronate then reacts with the Pd(II) complex, replacing the halide with the organic group from the boronic acid (in this case, the 4-ethynylphenyl group). chemrxiv.org

Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, where the two organic groups (the one from the halide and the one from the boronic acid) are coupled together to form the new carbon-carbon bond. acs.org This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

The entire process is a cycle that can be repeated many times, allowing for the formation of the desired product with only a small amount of palladium catalyst. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (R¹-X), inserting into the C-X bond. | Pd(0) → Pd(II) |

| Transmetalation | The organic group (R²) from the activated boronic acid replaces the halide on the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming a new C-C bond and regenerating the catalyst. | Pd(II) → Pd(0) |

This compound is widely used to couple with a broad range of aryl and heteroaryl halides, enabling the synthesis of complex biaryl and heteroaryl structures that contain a terminal alkyne. This functionality is particularly useful for creating molecules that can undergo further modification.

Aryl Halides : The coupling of this compound with various aryl halides (iodides, bromides, and chlorides) is a common method for synthesizing substituted diarylacetylenes. These products are important intermediates in the production of pharmaceuticals, organic electronic materials, and complex natural products. nih.gov The reactivity of aryl halides is often enhanced by the presence of electron-withdrawing groups, while steric hindrance, particularly at the ortho positions of the halide or the boronic acid, can slow the reaction. nih.gov

Heteroaryl Halides : The Suzuki-Miyaura reaction is also highly effective for coupling with heteroaryl halides, which are common structural motifs in drug molecules. rsc.org this compound can be successfully coupled with a variety of heterocyclic systems, including those containing nitrogen, sulfur, and oxygen, such as pyridines, pyrazines, thiophenes, and furans. nih.govnih.gov These reactions provide a direct route to heteroaromatic compounds functionalized with an ethynylphenyl group.

The choice of ligand coordinated to the palladium catalyst is crucial for the success of the Suzuki-Miyaura reaction, influencing catalyst stability, reactivity, and the scope of compatible substrates. libretexts.org Ligands are generally designed to be electron-rich and sterically bulky. libretexts.org

Electron-Rich Ligands : Ligands that are strong electron donors increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides. libretexts.org

Bulky Ligands : Sterically demanding ligands promote the formation of highly reactive, low-coordinate LPd(0) species (where L is the ligand), which are more active in the catalytic cycle than L₂Pd(0) species. rsc.org Bulkiness also accelerates the final reductive elimination step. libretexts.org

Commonly used ligands for Suzuki-Miyaura couplings include various phosphines and N-heterocyclic carbenes (NHCs).

Table 2: Examples of Ligands Used in Suzuki-Miyaura Coupling

| Ligand Class | Specific Examples | Key Features |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) | PPh₃ was one of the earliest used ligands. libretexts.org P(tBu)₃ and PCy₃ are more electron-rich and bulkier, enhancing reactivity with challenging substrates like aryl chlorides. organic-chemistry.org |

| Buchwald Ligands | XPhos, SPhos | Highly effective, bulky, and electron-rich dialkylbiaryl phosphine (B1218219) ligands that promote couplings of a wide range of substrates, including heterocycles. rsc.org |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Show excellent reactivity for substrates that are challenging for monodentate ligands. libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type catalysts | Offer high thermal stability and are effective for coupling aryl chlorides. nih.gov |

Recent advancements have also focused on developing catalyst systems that are active at lower temperatures and can be used with a broader range of functional groups. acs.orgchemrxiv.org

While traditional Suzuki-Miyaura reactions often use organic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF), significant efforts have been made to develop more environmentally friendly protocols. inovatus.es These "green" modifications aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

Aqueous Media : One of the key advantages of using boronic acids is their stability in water. nih.gov This has allowed for the development of Suzuki-Miyaura reactions that use water as a solvent, either alone or in a biphasic system. rsc.orgjeolusa.com Aqueous conditions are not only environmentally benign but can sometimes accelerate the reaction rate. jeolusa.com

Green Solvents : Beyond water, researchers have explored the use of other green solvents. A study evaluating various environmentally friendly solvents found that options like 2-Me-THF, t-amyl alcohol, and isopropyl acetate (B1210297) are effective for Suzuki-Miyaura couplings, providing safer alternatives to traditional solvents. nih.govacs.org

Catalyst Recyclability : To reduce waste and cost, recyclable catalytic systems have been developed. These often involve heterogeneous catalysts, such as palladium supported on carbon (Pd/C), or catalysts designed for easy separation from the reaction mixture. inovatus.esresearchgate.net

Energy Efficiency : Alternative energy sources like microwave irradiation have been employed to accelerate reaction times, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. researchgate.netmdpi.com

Iterative synthesis refers to the sequential addition of building blocks to construct a larger molecule with a precisely defined structure. The Suzuki-Miyaura reaction is a powerful tool for such strategies, particularly in the synthesis of conjugated polymers. researchgate.net Conjugated polymers, which have applications in electronics and materials science, are often synthesized through step-growth polymerization using cross-coupling reactions. digitellinc.commit.edu

This compound, with its two distinct reactive sites, is an ideal monomer for iterative approaches. One potential strategy involves:

Protecting the ethynyl (B1212043) group.

Using the boronic acid moiety for a Suzuki-Miyaura coupling to connect to another monomer.

Deprotecting the ethynyl group.

Using the now-free alkyne for another coupling reaction (e.g., Sonogashira coupling or click chemistry).

This step-by-step approach allows for the precise control over the length, sequence, and structure of the resulting polymer, which is difficult to achieve with traditional polymerization methods. researchgate.netnih.gov

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.gov

The terminal ethynyl group of this compound makes it a suitable substrate for click chemistry. This allows the molecule to be incorporated into larger structures or attached to surfaces and biomolecules. The boronic acid moiety can either be carried through the click reaction for subsequent Suzuki-Miyaura coupling or can be used first, followed by a click reaction on the alkyne.

However, a significant challenge arises when performing CuAAC reactions with boronic acids. The copper catalysts often used for the click reaction can promote the degradation or protodeboronation (loss of the boronic acid group) of the substrate. nih.gov To overcome this, strategies such as using boronic esters (e.g., pinacol (B44631) esters) to protect the boronic acid group or developing copper-free click reactions are often employed. nih.gov The reversible nature of boronic acid interactions has also been harnessed in what is termed "dynamic click chemistry" for applications in materials science and chemical biology. semanticscholar.orgrsc.orgnih.gov

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a set of criteria for reactions that are wide in scope, give very high yields, generate only inoffensive byproducts, are stereospecific, and exhibit simple reaction conditions. The CuAAC reaction involves the coupling of a terminal alkyne, such as the ethynyl group in this compound, with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is exceptionally robust and can be performed under a variety of conditions, including in aqueous solutions and across a broad pH range of 4 to 12. nih.gov

The catalytically active species is copper(I), which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) source (e.g., CuSO₄·5H₂O) with the addition of a reducing agent, most commonly sodium ascorbate. acs.org The reaction is noted for its high efficiency and reliability, making it a powerful tool for creating covalent links between diverse chemical building blocks. acs.orgrsc.org However, the use of CuAAC with boronic acid-containing compounds requires careful consideration, as copper(I) can mediate the degradation of the boronic acid moiety through insertion into the carbon-boron bond, a potential side reaction. nih.gov

Table 1: Overview of CuAAC Reaction Conditions

| Parameter | Typical Conditions | Notes |

| Catalyst Source | Cu(I) salts (CuI, CuBr) or Cu(II) salts (CuSO₄) + reductant | Cu(I) is the active catalyst. acs.org |

| Reducing Agent | Sodium Ascorbate | Used for in situ reduction of Cu(II) to Cu(I). acs.orgnih.gov |

| Solvents | Aqueous solutions, DMF, THF, Alcohols | The reaction is tolerant of various solvents. acs.org |

| Temperature | Room temperature to moderate heating | Often proceeds efficiently at ambient temperatures. acs.org |

| pH Range | 4 - 12 | Demonstrates high tolerance to a wide pH range. nih.gov |

The terminal ethynyl group of this compound is a critical functional group for its participation in CuAAC. In this reaction, the terminal alkyne and an azide are joined to form a stable 1,2,3-triazole ring. nih.gov This cycloaddition is highly specific, yielding exclusively the 1,4-regioisomer when catalyzed by copper(I). acs.org The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The copper-catalyzed variant, however, exhibits a massive rate acceleration (10⁷ to 10⁸ fold) compared to the uncatalyzed reaction. nih.gov

The mechanism involves the coordination of the Cu(I) catalyst to the alkyne's π-electrons, which lowers the pKa of the terminal proton and facilitates the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide, proceeding through a metallacycle to form the final triazole product after protonation, releasing the Cu(I) catalyst to re-enter the catalytic cycle. nih.gov The high reliability and specificity of the ethynyl group's reaction with azides make it an ideal component for modular synthesis in various fields, including materials science and bioconjugation. acs.orgrsc.org

In CuAAC reactions, the catalytically active species is Cu(I). While Cu(II) salts like copper(II) acetate are often used as pre-catalysts, they must be reduced to Cu(I) for the cycloaddition to proceed. nih.gov This reduction is most commonly achieved by adding a dedicated reducing agent, such as sodium ascorbate. nih.govnih.gov

However, in the absence of an external reductant, the reduction of Cu(II) to Cu(I) can occur in situ. One established pathway for this is through the oxidative homocoupling of the terminal alkyne substrate itself, a process known as the Glaser-Hay coupling. acs.orgnih.gov In this reaction, two alkyne molecules couple to form a diyne, which results in the concomitant reduction of Cu(II) to Cu(I). acs.orgnih.gov Spectroscopic studies have suggested that Cu(II) reduction can proceed via alkyne homocoupling during an induction period before the CuAAC reaction begins. researchgate.net There is no strong evidence to suggest that the boronic acid moiety of a compound like this compound itself acts as the primary reductant to generate the Cu(I) catalyst within the context of the CuAAC catalytic cycle. The relevant redox process involving the substrate to initiate CuAAC is the Glaser coupling of the ethynyl group. nih.govresearchgate.net

Boronate-Triol Coupling for "Click-Declick" Processes

Beyond the cycloaddition chemistry of its ethynyl group, the boronic acid moiety of this compound engages in highly useful reversible covalent chemistry. A notable example is the "click-declick" process involving the coupling of boronic acids with specifically designed triols. nih.govacs.org This reaction, termed boronate-triol coupling, leads to the formation of stable diamantane-like adducts in aqueous media. nih.govacs.org This process is considered a "click" reaction due to its efficiency and reliability in forming a stable linkage. acs.org

The "declick" aspect refers to the controlled cleavage of these stable adducts back to their initial boronic acid and triol components. nih.govacs.org This dissociation can be triggered by a change in conditions, such as lowering the pH into the acidic range or by introducing boric acid as a competitive binding agent. nih.govacs.org This strategy enables the creation and breaking of temporary covalent connections, which has been demonstrated in the synthesis of labeled biomolecules, supramolecular assemblies, and dynamic combinatorial libraries. nih.govresearchgate.net

The formation of boronate esters from boronic acids and compounds containing diol or triol functionalities is a cornerstone of dynamic covalent chemistry, particularly in aqueous systems. nih.govresearchgate.net Boronic acids can bind with 1,2-, 1,3-, or 1,4-diols to form cyclic boronate esters. nih.govbath.ac.uk While these boronate esters are formed through stable covalent B–O bonds, the linkage is reversible under specific conditions. nih.govresearchgate.net

The stability and reversibility of this linkage are highly pH-dependent. The boronate-triol adducts are generally stable across a broad pH range from alkaline to moderately acidic. acs.org However, noticeable cleavage begins to occur at pH values below 3, with complete hydrolysis requiring strongly acidic conditions (pH < 1). acs.org This pH-dependent behavior allows for the dynamic assembly and disassembly of molecular structures. nih.govresearchgate.net This reversible covalent bonding has been widely exploited in the development of sensors, separation systems, and self-organizing structures like macrocycles, capsules, and polymers. nih.govresearchgate.net

Table 2: pH-Dependent Stability of Boronate-Triol Adducts

| pH Condition | Adduct Stability | Process |

| Alkaline to Moderately Acidic (pH > 3) | Stable | "Click" (Formation) |

| Acidic (pH < 3) | Cleavage begins | "Declick" (Dissociation) |

| Strongly Acidic (pH < 1) | Complete hydrolysis | "Declick" (Dissociation) |

Data derived from studies on model boronate-triol diamantane adducts. acs.org

Other Cross-Coupling Reactions

This compound can participate in other important cross-coupling reactions beyond those involving its alkyne group. The boronic acid moiety is a key substrate in the Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling. This reaction forms a carbon-heteroatom bond, typically between an aryl boronic acid and an N-H or O-H containing compound, such as an amine or an alcohol, to yield the corresponding secondary aryl amine or aryl ether. nrochemistry.comorganic-chemistry.org

The Chan-Lam coupling is distinct from many other cross-coupling reactions (like Suzuki or Buchwald-Hartwig) in that it is catalyzed by copper complexes, often using a stoichiometric or catalytic amount of a copper(II) salt like Cu(OAc)₂. nrochemistry.comorganic-chemistry.org A key advantage is that the reaction can often be conducted at room temperature and is tolerant of air, using atmospheric oxygen as the terminal oxidant in the catalytic cycle. nrochemistry.comorganic-chemistry.org The reaction is versatile, with a broad substrate scope that includes phenols, anilines, amides, and various NH-heterocycles. nrochemistry.com

The proposed mechanism involves several steps:

Transmetalation: The aryl boronic acid transfers its organic group to a Cu(II) species. nrochemistry.com

Complex Formation: The resulting copper complex may disproportionate or be oxidized to a key Cu(III) intermediate. nrochemistry.com

Reductive Elimination: This Cu(III) species undergoes reductive elimination, forging the C-N or C-O bond and releasing the final product along with a Cu(I) species. nrochemistry.com

Catalyst Regeneration: The Cu(I) is re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. nrochemistry.com

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid, typically mediated by a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgnih.gov This reaction is particularly valuable as it proceeds under neutral conditions, making it suitable for substrates that are sensitive to basic or acidic environments. nih.gov

The general mechanism of the first-generation Liebeskind-Srogl coupling involves the following key steps:

Coordination of the copper(I) salt to the sulfur atom of the thioester, which activates the C–S bond.

Oxidative addition of the palladium(0) catalyst to the activated thioester.

Transmetalation of the organic group from the boronic acid to the palladium center.

Reductive elimination to form the desired ketone and regenerate the palladium(0) catalyst. rsc.org

While specific studies detailing the Liebeskind-Srogl coupling of this compound are not extensively documented in readily available literature, the reaction is known to be applicable to a wide range of arylboronic acids. researchgate.net Given the general tolerance of the Liebeskind-Srogl coupling for various functional groups, it is anticipated that this compound would serve as a viable coupling partner. The reaction would likely proceed with the boronic acid moiety, leaving the ethynyl group intact for subsequent functionalization.

A representative, though not specific to the subject compound, set of reaction conditions for a Liebeskind-Srogl coupling is presented in the table below.

| Parameter | Condition |

| Boronic Acid | Arylboronic acid |

| Thioester | S-Aryl or S-alkyl thioester |

| Catalyst | Palladium(0) complex (e.g., Pd₂(dba)₃) |

| Ligand | Tris(2-furyl)phosphine (TFP) |

| Promoter | Copper(I) thiophene-2-carboxylate (CuTC) |

| Solvent | Anhydrous Dioxane |

| Temperature | 50 °C |

| Atmosphere | Inert (e.g., Argon) |

| Data derived from a general procedure for solid-phase Liebeskind-Srogl coupling and may not be specific to this compound. rsc.orgacs.org |

Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or triflate. wikipedia.org While this compound itself is not a direct substrate for the Stille reaction, it can be readily converted into the corresponding organostannane, which can then participate in this coupling. Alternatively, the ethynyl group of this compound can be functionalized with a halide or triflate, allowing the boronic acid moiety to be coupled via a Stille reaction with an appropriate organostannane.

The catalytic cycle of the Stille reaction generally involves:

Oxidative addition of the organic halide or triflate to the palladium(0) catalyst.

Transmetalation of the organic group from the organostannane to the palladium(II) complex.

Reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The Stille reaction is known for its tolerance of a wide range of functional groups and its insensitivity to moisture and air, although the toxicity of organotin compounds is a significant drawback. wikipedia.org

Below is a table showing typical components and conditions for a Stille coupling reaction.

| Component | Example |

| Organostannane | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) |

| Organic Halide/Triflate | R'-X (X = I, Br, Cl, OTf) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Solvent | Anhydrous, non-polar solvent (e.g., Toluene, THF) |

| Temperature | Typically elevated (e.g., 80-120 °C) |

| Additives | Sometimes LiCl or Cu(I) salts |

| This table represents generalized conditions and is not based on a specific reaction with this compound derivatives. |

Conjugate Additions

Conjugate addition, also known as Michael addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.gov Arylboronic acids can serve as the source of the aryl nucleophile in rhodium- or palladium-catalyzed 1,4-conjugate additions to enones, enoates, and other Michael acceptors. beilstein-journals.orgbeilstein-journals.org

In these reactions, this compound can be used to introduce the 4-ethynylphenyl group at the β-position of the carbonyl compound. The reaction is typically catalyzed by a transition metal complex, often in the presence of a chiral ligand to achieve enantioselectivity. beilstein-journals.orgchemrxiv.org The ethynyl group of the boronic acid generally remains unreacted under these conditions, allowing for its further manipulation in subsequent synthetic steps.

A general scheme for the palladium-catalyzed conjugate addition of an arylboronic acid to a cyclic enone is shown below, along with a table of typical reaction parameters.

| Parameter | Condition |

| Arylboronic Acid | This compound |

| Michael Acceptor | α,β-Unsaturated ketone or ester |

| Catalyst | Palladium complex (e.g., Pd(dppe)(PhCN)₂₂) |

| Ligand | Chiral phosphine ligand (for asymmetric synthesis) |

| Solvent | Dioxane/water or other suitable solvent mixture |

| Temperature | Varies, can be sub-zero to elevated temperatures |

| These conditions are generalized from studies on various arylboronic acids and may need optimization for this compound. beilstein-journals.org |

Electrophilic Allyl Shifts

While direct examples of electrophilic allyl shifts involving this compound are not readily found in the literature, this type of reaction is a known transformation for organoboranes. In a general sense, an electrophilic allyl shift involves the reaction of an allylboronate with an electrophile, leading to a rearrangement where the electrophile adds to the γ-carbon of the allyl group and the boron moiety migrates to the α-carbon.

More commonly, catalytic 1,2-metalate shifts of alkenyl- and alkynylboron 'ate' complexes are observed. nih.gov These reactions are often promoted by transition metal catalysts and involve the migration of an organic group from the boron atom to an adjacent unsaturated carbon. nih.gov For an alkynylboronate derived from this compound, reaction with an electrophile in the presence of a suitable catalyst could potentially lead to the formation of a substituted vinylboronate.

Given the lack of specific data for this compound in this context, further research would be needed to explore its reactivity in electrophilic allyl shift reactions.

Homologations

Homologation reactions involve the extension of a carbon chain by a single carbon atom. The Matteson homologation is a powerful method for the stereoselective one-carbon extension of boronic esters. uni-saarland.debristol.ac.uk This reaction typically involves the treatment of a boronic ester with (dichloromethyl)lithium, followed by the addition of a Grignard reagent or other nucleophile. uni-saarland.deu-tokyo.ac.jp

While the Matteson homologation is most commonly applied to alkylboronic esters, it has also been demonstrated with arylboronic esters. uni-saarland.de Therefore, the pinacol ester of this compound could potentially undergo homologation to introduce a one-carbon spacer between the aromatic ring and the boronic ester group, yielding a benzylic boronic ester. The reaction proceeds with high stereocontrol when a chiral auxiliary is used on the boronic ester. u-tokyo.ac.jp

A general representation of the Matteson homologation of an arylboronic ester is outlined below, with a table summarizing the key reagents.

| Step | Reagent | Purpose |

| 1 | Dichloromethane (CH₂Cl₂) and n-Butyllithium (n-BuLi) | Formation of (dichloromethyl)lithium (LiCHCl₂) |

| 2 | Arylboronic ester | Substrate for homologation |

| 3 | Zinc chloride (ZnCl₂) | Promotes rearrangement |

| 4 | Grignard reagent (RMgX) | Introduces the R group with inversion of configuration |

| This is a generalized procedure and would require optimization for the pinacol ester of this compound. uni-saarland.de |

More recently, a palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters has been developed, offering a direct route to benzylic boronic esters without the need for stoichiometric organometallic reagents. st-andrews.ac.uk

Polymerization Reactions and Macromolecular Synthesis

The bifunctional nature of this compound also lends itself to the synthesis of polymers. Both the boronic acid and the ethynyl moieties can be utilized in various polymerization strategies to create novel macromolecular architectures.

Ring-Expansion Polymerization (REP) to Form Cyclic Poly(4-ethynylphenylboronate ester)

Ring-expansion polymerization (REP) is a polymerization technique that can be used to synthesize cyclic polymers. While there is a growing interest in boron-containing polymers, specific reports on the synthesis of cyclic poly(4-ethynylphenylboronate ester) via REP are not prevalent in the current literature. nih.govacs.org

In principle, a cyclic initiator could be used to initiate the polymerization of a suitable monomer derived from this compound. For example, a cyclic boronate ester could potentially undergo ring-opening and subsequent propagation. However, the more common route to boron-containing polymers involves the polymerization of monomers where the boronic acid functionality is either protected as an ester or incorporated post-polymerization. rsc.org Ring-opening copolymerization (ROCOP) of boron-containing anhydrides with epoxides has emerged as a controlled method to produce functional polyesters with boronic ester side chains. nih.govacs.org

The synthesis of star polymers with boronic acid end-groups has also been reported, where the boronic acid functionality allows for reversible self-assembly. researchgate.net Although not a direct example of REP to form a cyclic poly(4-ethynylphenylboronate ester), these studies highlight the utility of boronic acids in creating complex polymer architectures. Further research is needed to explore the feasibility of REP for the direct synthesis of cyclic polymers from (4-ethynylphenyl)boronate esters.

Functionalization of Polymers with Boronic Acid Groups

This compound serves as a key reagent for the functionalization of polymers, imparting them with the unique sensory and responsive properties of boronic acids. This is particularly valuable in the development of materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. nih.gov The ethynyl group provides a versatile handle for "clicking" the boronic acid moiety onto polymer backbones, while the boronic acid group itself can engage in reversible covalent interactions with diols. nih.gov

One common strategy involves the modification of polymers bearing azide groups. Through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the ethynyl group of this compound reacts with the azide groups on the polymer to form a stable triazole linkage. This method has been successfully employed to introduce boronic acid functionalities to a variety of polymer scaffolds.

Another approach involves the direct polymerization of monomers containing the this compound moiety. This allows for the incorporation of boronic acid groups directly into the polymer chain during synthesis, offering control over the density and distribution of the functional groups.

Cross-Linking of Polymers via Boronate Ester Formation

The boronic acid groups introduced onto polymer chains using this compound can participate in the formation of dynamic covalent cross-links through the reaction with diols. This process results in the formation of boronate esters, which are reversible covalent bonds. The dynamic nature of these bonds allows for the creation of self-healing and stimuli-responsive polymer networks, such as hydrogels. nsf.govrsc.org

The formation and cleavage of boronate esters are typically sensitive to pH. mpg.de At physiological pH, the equilibrium often favors the formation of the boronate ester, leading to a cross-linked network. rsc.org However, under more acidic conditions, the equilibrium shifts towards the hydrolysis of the ester, resulting in the dissociation of the cross-links and a transition from a gel to a sol state. This pH-responsiveness is a highly desirable characteristic for applications such as controlled drug release.

The mechanical properties of these cross-linked polymers can be tuned by several factors, including the concentration of boronic acid and diol groups, the structure of the diol cross-linker, and the pH of the surrounding environment. mdpi.com For instance, using polyols with multiple diol units can lead to the formation of more densely cross-linked and mechanically robust hydrogels. rsc.org

Cyclopolymerization of Ethyne Monomers

While specific research on the cyclopolymerization of this compound as a standalone monomer is not extensively detailed in the provided context, the ethynyl functionality is well-suited for polymerization reactions. In principle, this compound could undergo cyclopolymerization, a process where bifunctional or polyfunctional monomers react to form cyclic structures within the polymer chain.

Integration into Conjugated Microporous Polymers (CMPs)

This compound is a valuable building block for the synthesis of Conjugated Microporous Polymers (CMPs). These materials are characterized by their extended π-conjugation and permanent microporosity, making them attractive for applications in gas storage, separation, and catalysis. The ethynyl and boronic acid functionalities of this compound allow for its incorporation into CMP networks through various cross-coupling reactions.

Sonogashira-Hagihara Cross-Coupling in CMP Synthesis

The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, typically catalyzed by a combination of palladium and copper complexes, is widely used in the synthesis of CMPs. chem-station.comorganic-chemistry.org In this context, the ethynyl group of this compound can react with aryl halides to build the porous, conjugated network. acs.orgrsc.org The reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of complex polymer structures. wikipedia.org

Suzuki-Miyaura Coupling in CMP Synthesis

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govyoutube.com This reaction is catalyzed by a palladium complex and is renowned for its versatility and functional group tolerance. nbinno.commdpi.comgre.ac.uk The boronic acid group of this compound makes it an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of CMPs. By reacting with multi-halogenated aromatic monomers, extended conjugated networks with well-defined porosity can be constructed.

Reactions with Diols and Polyols for Boronate Ester Formation

The reaction of this compound with diols and polyols to form boronate esters is a fundamental aspect of its chemistry and is central to many of its applications. wiley-vch.denih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. It is the tetrahedral form that reacts with diols to form a cyclic boronate ester. mpg.de

pH-Responsive Interactions

The boronic acid group is a Lewis acid capable of forming reversible covalent bonds with diols to create boronate esters. This interaction is highly dependent on pH. nih.govmpg.de In aqueous solutions, there is an equilibrium between the uncharged, trigonal planar boronic acid (sp² hybridized boron) and an anionic, tetrahedral boronate species (sp³ hybridized boron). nih.gov The formation of the more stable boronate esters is favored at pH values higher than the pKa of the boronic acid (typically around 9 for simple phenylboronic acids), which facilitates the conversion to the tetrahedral form. nih.govwikipedia.org Conversely, in acidic conditions (pH < pKa), the equilibrium shifts, leading to the hydrolysis of the boronate ester and cleavage of the bond. mpg.de

This pH-dependent behavior makes phenylboronic acid and its derivatives, including this compound, valuable components in the design of "smart" materials that respond to changes in environmental acidity. nih.govnih.gov For instance, this functionality has been exploited to create pH-responsive nano-drug delivery systems. nih.govrsc.org In such systems, a drug containing a diol group can be linked to a boronic acid-functionalized carrier via a boronate ester bond. This linkage is stable at physiological pH (~7.4) but is designed to break in the more acidic microenvironments of tumor tissues or within cellular endosomes, triggering the release of the encapsulated drug. nih.govnih.govacs.org

The pKa of the boronic acid can be tuned by introducing electron-withdrawing or electron-donating groups on the phenyl ring. nih.govdovepress.com An electron-withdrawing group generally decreases the pKa, making the boronic acid more acidic and shifting its responsive range to lower pH values, which can be advantageous for biological applications. dovepress.comresearchgate.net

Functionalization of Nanomaterials

The dual functionality of this compound makes it an excellent ligand for the surface modification of nanomaterials. The ethynyl group provides a strong anchor for covalent attachment to various surfaces, while the boronic acid group can be used to impart specific chemical responsiveness or to serve as a recognition site.

Platinum Nanoparticle Functionalization for Photoluminescence Modulation

Research has demonstrated the successful functionalization of platinum nanoparticles with a derivative, 4-ethynylphenylboronic acid pinacol ester (Pt-EPBAPE). nih.govsemanticscholar.org These nanoparticles were synthesized through a chemical reduction procedure, resulting in conjugated metal-ligand interfacial linkages. nih.gov This conjugation gives rise to apparent photoluminescence from the nanoparticle-bound acetylene (B1199291) moieties. nih.gov

A key finding of this research was the selective quenching of the nanoparticle's photoluminescence in the presence of fluoride (B91410) ions (F⁻). nih.gov The high selectivity for fluoride is attributed to the strong and specific affinity of the boronic acid moiety for the fluoride ion. nih.govsemanticscholar.org The interaction leads to the formation of a B-F bond, which induces a change in the hybridization of the boron atom from sp² to sp³. nih.gov This structural change disrupts the intraparticle charge delocalization between the acetylene groups bound to the nanoparticle, resulting in a marked quenching of the photoluminescence. nih.gov

The specificity of this interaction was confirmed by testing against a variety of other anions, which showed little to no effect on the photoluminescence of the Pt-EPBAPE nanoparticles. nih.govsemanticscholar.org

Table 1: Effect of Various Anions on the Photoluminescence of Pt-EPBAPE Nanoparticles

| Anion | Observed Effect on Photoluminescence |

|---|---|

| Fluoride (F⁻) | Marked Quenching |

| Chloride (Cl⁻) | Insignificant Change |

| Bromide (Br⁻) | Insignificant Change |

| Iodide (I⁻) | Insignificant Change |

| Nitrate (NO₃⁻) | Insignificant Change |

| Perchlorate (ClO₄⁻) | Insignificant Change |

This table is based on findings reported in research on platinum nanoparticles functionalized with ethynylphenylboronic acid derivatives. nih.govsemanticscholar.org

Covalent Functionalization of Electrodes

The structure of this compound is well-suited for the covalent modification of electrode surfaces, such as glassy carbon or graphene. researchgate.netnih.gov The terminal ethynyl group can be used to form a stable covalent bond with the electrode material. This can be achieved through various chemical strategies, including electrochemical grafting of a corresponding diazonium salt or through "click" chemistry reactions like the Huisgen 1,3-dipolar cycloaddition after surface preparation. researchgate.net

Once tethered to the electrode, the outward-facing phenylboronic acid group provides a versatile platform for sensing applications. nih.gov It can act as a recognition element for cis-diol-containing molecules, such as saccharides (e.g., glucose) and ribonucleosides. wikipedia.org The binding of these target analytes to the boronic acid moiety at the electrode-solution interface can be detected through electrochemical methods, such as changes in capacitance or impedance. nih.gov This strategy allows for the development of label-free electrochemical biosensors. nih.gov The combination of a robust covalent attachment via the ethynyl group and the specific recognition capabilities of the boronic acid makes this compound a valuable tool for creating chemically modified electrodes for a range of sensing applications. researchgate.netresearchgate.net

Applications and Advanced Research Directions

Materials Science Applications

The dual functionality of (4-ethynylphenyl)boronic acid makes it a versatile component in materials science, enabling the creation of materials with tailored functionalities and responsive characteristics.

This compound and its derivatives are utilized as intermediates in the synthesis of functional materials. The ethynyl (B1212043) group provides a reactive site for click chemistry or polymerization, while the boronic acid moiety can be used for sensing or to form reversible covalent bonds. For instance, its pinacol (B44631) ester derivative is used for the functionalization of platinum nanoparticles to harness their photoluminescence properties and as an intermediate in creating supramolecular light-harvesting systems. sigmaaldrich.com The ability to participate in various chemical reactions allows for the precise tuning of the electronic, optical, and physical properties of the resulting materials.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov This bottom-up approach allows for the creation of materials with pre-designed pore sizes, high surface areas, and exceptional thermal and chemical stability. rsc.org this compound is particularly valuable in the post-synthetic modification of COFs. researchgate.net

Pore surface engineering is a crucial technique for tailoring the internal environment of COFs to achieve specific functions. rsc.orgnih.govresearchgate.net A controllable and efficient post-synthesis modification strategy has been developed to design isomeric COFs by precisely engineering the pore surface. researchgate.net In this method, this compound is linked to a parent donor-acceptor (D–A) COF framework through an aza-Diels–Alder cycloaddition reaction. researchgate.netrsc.org This post-synthesis modification introduces boronic acid groups into the pores, creating isomeric COFs with distinct pore microenvironments. researchgate.netrsc.org

One such example is the creation of COF-p-BA, where the 'p' indicates the para-position of the ethynyl group on the phenylboronic acid. This strategy results in isomeric COFs that share the same chemical composition but have different physicochemical properties, which can lead to significant variations in their optical, electrical, and adsorption behaviors. rsc.org The introduction of this compound not only functionalizes the pore surface but also enhances the stability, crystallinity, and fluorescence characteristics of the parent COF. researchgate.netrsc.org

Table 1: Comparison of Pore Properties in a Donor-Acceptor COF Before and After Modification

| Material | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) |

|---|---|---|---|

| D-A-COF (Parent) | 1456.8 | 2.05 | 0.933 |

| COF-p-BA | 1381.4 | Data Not Available | 0.713 |

Data sourced from a 2025 study on isomeric covalent organic frameworks. researchgate.net

The boronic acid groups introduced into the COFs can engage in reversible covalent interactions with molecules containing cis-diol functionalities. rsc.org This interaction is pH-dependent. At a pH greater than or equal to the pKₐ of the boronic acid, it forms a tetragonal boronate anion which can then covalently bond with diols to form stable cyclic esters. rsc.org When the pH is lowered, the interaction reverses, releasing the bound diol molecule. rsc.org This property is crucial for applications in selective adsorption and release. The introduction of phenylboronic acid isomers into the COF channels has been shown to lower the pKₐ value compared to the free boronic acid precursors, which is advantageous for the selective adsorption of diols. researchgate.netrsc.org

Table 2: pKₐ Values of Boronic Acid Species

| Compound | pKₐ Value |

|---|---|

| This compound | 7.97 ± 0.10 |

| COF-p-BA | 3.82 |

Data comparing the acidity of the free monomer and the COF-functionalized form. researchgate.netrsc.org

Boronic acid-based materials are extensively used as synthetic receptors for the specific recognition and detection of species containing cis-1,2- or 1,3-diols. nih.govrsc.org This unique and reversible interaction forms the basis for a wide range of electrochemical and fluorescent biosensors. nih.govmdpi.com These sensors are vital tools in environmental monitoring, food safety, and disease diagnosis due to their high sensitivity and rapid response. nih.gov

The ability of the boronic acid moiety to bind with cis-diols is particularly useful for detecting biomolecules such as saccharides (e.g., glucose), glycoproteins, and ribonucleic acids, which are crucial in many biological processes. nih.govresearchgate.net Boronic acid-functionalized sensors can convert the binding event with a target biomolecule into a measurable signal, such as a change in fluorescence or an electrochemical response. rsc.orgmdpi.com

Functionalized COFs containing this compound have demonstrated specific capabilities in capturing nucleoside guest molecules due to the strong affinity between the boronic acid groups and the diol structures in the nucleosides. rsc.org For example, COF-p-BA has shown excellent selective adsorption for adenosine, a key biomolecule. rsc.org The material also exhibits high recyclability, maintaining its adsorption capacity for multiple cycles. rsc.org

Table 3: Maximum Adsorption Capacities of COF-p-BA for Various Diol-Containing Biomolecules

| Biomolecule | Adsorption Capacity (mg/g) |

|---|---|

| Adenosine | 152.1 |

| Guanosine | 110.5 |

| Uridine | 65.8 |

| Cytidine | 45.2 |

| Deoxyadenosine | 25.6 |

| Glucose | 15.8 |

Data from a study on the specific capture performances of isomeric COFs. rsc.org

Sensors and Biosensors

Electrochemical Biosensors

Electrochemical biosensors are powerful analytical devices that convert a biological recognition event into a measurable electrical signal. Boronic acid-based sensors have emerged as a significant class of these devices due to the reversible covalent interaction between boronic acids and cis-1,2- or 1,3-diols, which are common structural motifs in many biological molecules, including carbohydrates and glycoproteins. This interaction can be tailored to be selective and responsive to changes in pH and the concentration of the target analyte.

While the direct application of this compound in electrochemical biosensors is an area of ongoing research, the ethynyl group offers a significant advantage for the immobilization of the sensing molecule onto an electrode surface. The terminal alkyne can readily undergo "click" reactions with azide-modified surfaces, providing a stable and covalent attachment. This method of immobilization ensures a high density of receptor molecules on the electrode, which can enhance the sensitivity and performance of the biosensor. The boronic acid moiety can then act as the recognition element for diol-containing analytes.

Research in this area is focused on developing novel sensor platforms that leverage the unique properties of this compound. For instance, the compound could be incorporated into conductive polymers or nanomaterials to create highly sensitive and selective electrochemical biosensors for the detection of clinically relevant biomarkers.

Dynamic Covalent Materials

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of materials that are self-healing, adaptable, and responsive to external stimuli. The reversible formation of boronic esters from boronic acids and diols is a cornerstone of dynamic covalent chemistry.

This compound is a particularly interesting building block for dynamic covalent materials due to its bifunctionality. The boronic acid group can participate in the formation of dynamic boronic ester crosslinks, imparting the material with its responsive properties. The ethynyl group, on the other hand, can be used to create a secondary, permanent covalent network through click chemistry. This "dual-functional" approach allows for the design of materials with tunable mechanical properties and stability. For example, a material could be designed to be initially malleable and self-healing due to the dynamic boronic ester network, and then be permanently "locked" into a desired shape by triggering the click reaction of the ethynyl groups.

| Property | Description |

| Dynamic Crosslinks | Reversible boronic ester bonds formed from the boronic acid and diol moieties. |

| Permanent Crosslinks | Irreversible triazole linkages formed via click chemistry of the ethynyl group. |

| Stimuli-Responsiveness | The dynamic nature of the boronic ester bonds allows the material to respond to changes in pH, temperature, or the presence of competing diols. |

| Tunable Properties | The ratio of dynamic to permanent crosslinks can be controlled to fine-tune the mechanical and thermal properties of the material. |

Organic Light Emitting Diodes (OLEDs) and Opto-Electronic Devices

Organic Light Emitting Diodes (OLEDs) are a leading technology in display and lighting applications due to their high efficiency, vibrant colors, and mechanical flexibility. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. Boronic acid derivatives have emerged as important building blocks in the synthesis of advanced OLED materials.

This compound serves as a versatile precursor in the synthesis of complex organic molecules for opto-electronic devices. The boronic acid group can be utilized in Suzuki-Miyaura cross-coupling reactions to build the core structures of emissive or charge-transporting materials. The ethynyl group provides a reactive site for Sonogashira coupling reactions, which are instrumental in extending the π-conjugation of the molecule. This extended conjugation is crucial for tuning the electronic and photophysical properties of the material, such as its absorption and emission wavelengths.

One area of interest is the use of this compound in the synthesis of triazine-based materials for OLEDs. Triazine derivatives are known for their excellent electron-transporting properties and are often used as host materials in phosphorescent OLEDs. By incorporating the ethynylphenyl group into a triazine core, it is possible to create novel materials with tailored electronic properties for improved device performance.

Supramolecular Light-Harvesting Systems

Supramolecular light-harvesting systems are artificial constructs that mimic the initial steps of natural photosynthesis, where light energy is captured and efficiently transferred to a reaction center. These systems are of great interest for applications in solar energy conversion and photocatalysis. The construction of these systems often relies on the precise spatial arrangement of chromophores, which can be achieved through both covalent synthesis and non-covalent self-assembly.

The pinacol ester of this compound has been identified as a key intermediate in the synthesis of covalent heterodyads of chlorophyll (B73375) derivatives, which are used to construct supramolecular light-harvesting systems. In this context, the ethynylphenyl group acts as a rigid linker, connecting two different chlorophyll derivatives at a defined distance and orientation. This precise arrangement is crucial for efficient energy transfer between the two chromophores. The boronic acid functionality, protected as a pinacol ester during the synthesis, can be deprotected in the final step to provide a site for further functionalization or for anchoring the light-harvesting system to a surface.

Medicinal Chemistry and Drug Discovery

The unique chemical properties of boronic acids have made them valuable tools in medicinal chemistry and drug discovery. The boron atom in a boronic acid can form a stable, yet reversible, covalent bond with the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes, making boronic acid-containing molecules potent enzyme inhibitors.

Synthetic Building Block for Pharmaceuticals and Specialty Organic Chemicals